molecular formula C11H11N3O B049829 4-(1H-pyrrol-1-yl)benzohydrazide CAS No. 112575-84-5

4-(1H-pyrrol-1-yl)benzohydrazide

Cat. No. B049829
M. Wt: 201.22 g/mol
InChI Key: GPXSNEVNUORJCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide and its analogs involves several key steps, including condensation reactions, characterization by spectroscopic methods, and refinement of reaction conditions to optimize yields. For instance, Joshi et al. (2008) described the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs, demonstrating a methodology for generating a variety of structurally related compounds with potential antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Molecular Structure Analysis

The molecular structure of 4-(1H-pyrrol-1-yl)benzohydrazide and related compounds is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. These studies provide insights into the compound's geometry, electronic structure, and potential interaction sites for binding with biological targets or reacting with other chemical entities. For example, Babu et al. (2014) performed structural characterization of (E)-N′-((Pyridin-2-yl)methylene)benzohydrazide, offering detailed information on bond lengths, angles, and molecular conformations (Babu, Subashchandrabose, Padusha, Saleem, Manivannan, & Erdoğdu, 2014).

Chemical Reactions and Properties

4-(1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, forming complexes with metals or reacting with different reagents to synthesize new compounds with enhanced or novel properties. Anarado et al. (2023) discussed the synthesis and characterization of benzohydrazone compounds and their metal complexes, indicating the versatility of such structures in forming coordination compounds with potential applications in materials science and catalysis (Anarado, Iziga, Ibeji, Babahan-Bircan, Coban, Cömert, & Anarado, 2023).

Physical Properties Analysis

The physical properties of 4-(1H-pyrrol-1-yl)benzohydrazide, such as melting point, solubility, and crystalline structure, are critical for understanding its behavior in different environments and applications. Research on these aspects helps in the formulation of compounds for specific uses, including medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties of 4-(1H-pyrrol-1-yl)benzohydrazide, including its reactivity, stability, and interactions with other molecules, are foundational to its applications in drug design, synthetic chemistry, and as a precursor for further chemical modifications. Studies like those by Singh et al. (2013) provide insights into the compound's spectroscopic properties and theoretical calculations, contributing to a deeper understanding of its chemical behavior (Singh, Kumar, Tiwari, & Rawat, 2013).

Scientific Research Applications

  • Molecular Dynamics and Spectroscopy :

    • A study by Gordillo et al. (2016) on a derivative from 2-pyridinecarboxaldehyde, similar in structure to 4-(1H-pyrrol-1-yl)benzohydrazide, explored its E/Z isomerization and photoisomerization properties. These properties are significant in the development of molecular machines and electronic devices (Gordillo et al., 2016).
  • Cytotoxic and Anticancer Activities :

    • Singh et al. (2017) synthesized new aroylhydrazones and evaluated their cytotoxic activities against breast cancer and prostate adenocarcinoma cell lines. Their findings suggest potential applications in cancer treatment (Singh et al., 2017).
  • Photoluminescent and Non-linear Optical Material Applications :

    • Research by Singh et al. (2013) on a C-vinylpyrrole containing aroylhydrazone derivative highlighted its photoluminescent behavior and potential as a non-linear optical (NLO) material (Singh et al., 2013).
  • Antimicrobial and Antitubercular Agents :

    • A series of pyrrole derivatives, including 4-pyrrol-1-yl benzoic acid hydrazide analogs, demonstrated significant antimicrobial and antitubercular activities in studies by Joshi et al. (2013, 2017). These compounds could be potential therapeutic agents for bacterial and tuberculosis infections (Joshi et al., 2013), (Joshi et al., 2017).
  • Spin-Crossover Complexes :

    • Zhang et al. (2010) synthesized iron(II) spin-crossover complexes with derivatives of 4-(1H-pyrrol-1-yl)benzohydrazide. These compounds exhibited various spin crossover properties, important for materials science and molecular electronics (Zhang et al., 2010).
  • Anticoagulant and Cardiac Protective Effects :

    • A molecule similar to 4-(1H-pyrrol-1-yl)benzohydrazide was studied for its protective effects against cardiac remodeling and myocardial infarction, suggesting potential applications in cardiovascular therapy (Khdhiri Emna et al., 2020).
  • Antimalarial Activity :

    • Shaikh et al. (2021) explored the antimalarial activity of 4-acylhydrazone-5-pyrazolones and their zinc(II) metal complexes. These compounds showed promising results in inhibiting the growth of malaria-causing parasites (Shaikh et al., 2021).
  • Fluorescence Probes :

    • Wu et al. (2018) developed an acylhydrazone fluorescence probe based on a derivative of 4-(pyridin-4-yl)benzohydrazide for detecting aluminum ions and fluoride ions, useful in chemical sensing and environmental monitoring (Wu et al., 2018).
  • Corrosion Inhibition :

    • Louroubi et al. (2019) synthesized a new pyrrole derivative for corrosion inhibition on steel surfaces, indicating its potential use in materials science and industrial applications (Louroubi et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 4-(1H-Pyrrol-1-yl)benzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, it is advised to wash with plenty of soap and water .

Future Directions

The synthesized molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties , suggesting potential applications in the treatment of these diseases.

properties

IUPAC Name

4-pyrrol-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXSNEVNUORJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397517
Record name 4-(1H-pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)benzohydrazide

CAS RN

112575-84-5
Record name 4-Pyrrol-1-ylbenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112575-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SD Joshi, Y More, HM Vagdevi, VP Vaidya… - Medicinal Chemistry …, 2013 - Springer
A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione and 2,5-dimethyl …
Number of citations: 43 link.springer.com
SD Joshi, HM Vagdevi, VP Vaidya… - European Journal of …, 2008 - Elsevier
In the present study, a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione …
Number of citations: 303 www.sciencedirect.com
SD Joshi, SR Dixit, S Gadag, VH Kulkarni… - … and Reports in …, 2015 - Taylor & Francis
A novel series of pyrrole derivatives were designed and synthesized with an aim to overcome the growing antitubercular resistance and develop more potent antimicrobial agents. In …
Number of citations: 9 www.tandfonline.com
SD Joshi, UA More, K Pansuriya… - Journal of Saudi …, 2017 - Elsevier
In the present investigation, a series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, some derived oxadiazoles and azines have been synthesized in good …
Number of citations: 35 www.sciencedirect.com
SD Joshi, SR Dixit, VH Kulkarni, C Lherbet… - European Journal of …, 2017 - Elsevier
In efforts to develop lead anti-TB compounds, a novel series of 19 pyrrolyl benzohydrazides were synthesized and screened to target enoyl-ACP reductase enzyme, which is one of the …
Number of citations: 28 www.sciencedirect.com
SD Joshi, UA More, SR Dixit, SV Balmi, BG Kulkarni… - Bioorganic …, 2017 - Elsevier
In efforts to develop new antitubercular agents, we report here the synthesis of a series of novel pyrrole hydrazine derivatives. The molecules were evaluated against inhibitors of InhA, …
Number of citations: 8 www.sciencedirect.com
SD Joshi, D Kumar, SR Dixit, N Tigadi, UA More… - European journal of …, 2016 - Elsevier
Novel pyrrolyl hydrazones and their copper complexes have been synthesized and characterized using analytical and spectral techniques to show the tetrahedral geometry for Cu(II) …
Number of citations: 48 www.sciencedirect.com
TA Hagbani, A Moin, T Hussain, NV Gupta… - Processes, 2023 - mdpi.com
The present study explored anti-tubercular pyrrole derivatives against cancer targets using different in silico and in vitro approaches. Initially, nineteen anti-tubercular pyrrolyl …
Number of citations: 0 www.mdpi.com
AM Mustafa, FF Sayyid, N Betti, MM Hanoon… - … -Finnish Journal of …, 2021 - journal.fi
In this investigation, an oxadiazole namely 5-(4-(1H-pyrrol-1-yl) phenyl)-2-mercapto-1, 3, 4-oxadiazole (PMO), was synthesized and explored as an inhibitor against the corrosion of …
Number of citations: 24 journal.fi
A Alamiery, E Mahmoudi, T Allami - International Journal of Corrosion …, 2021 - elibrary.ru
Corrosion inhibitors are used to decrease the corrosion process of metals in acid and/or basic solutions. Corrosion inhibitors are organic molecules containing polar sites such as …
Number of citations: 56 elibrary.ru

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